molecular formula C15H22N4O4 B3749163 4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

Cat. No. B3749163
M. Wt: 322.36 g/mol
InChI Key: IEEWMOGKKMDPOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The exact steps would depend on the specific structure of the compound. For example, the amide group in this compound could potentially be synthesized via a reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, the carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level. For example, a drug’s mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

Safety information for a compound typically includes its toxicity, flammability, and any precautions that should be taken when handling it. This information is often available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-2-19-9-11(17-12(20)7-8-13(21)22)14(18-19)15(23)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,16,23)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEWMOGKKMDPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 2
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 3
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 4
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 6
4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

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